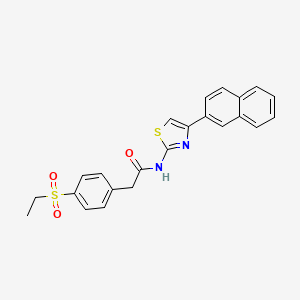

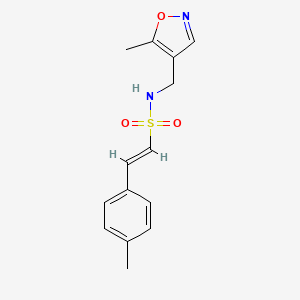

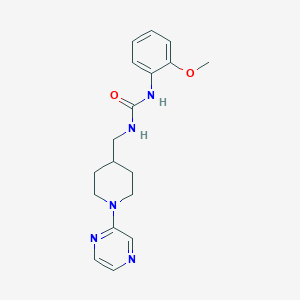

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its various pharmaceutical applications . Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Synthesis Analysis

Thiazole-containing compounds can be synthesized through various methods. One such method involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide followed by heterocyclization with acetylacetone .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazole-bearing compounds can undergo various chemical reactions due to the reactive positions on the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds can vary widely depending on the specific compound. Thiazole itself is a versatile entity in actions and reactions .Applications De Recherche Scientifique

Anti-Parkinson's Applications

A study synthesized novel derivatives, including compounds with a structural similarity to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, and evaluated their anti-Parkinson's activity. The research found that some of these derivatives exhibited potent free radical scavenging activity, with one derivative showing significant anti-Parkinson's activity in an in vivo rat model. This indicates potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).

Structural and Chemical Analysis

Another study focused on the structural and theoretical analysis of a compound structurally related to the one . It employed techniques like XRD, FT-IR, UV-VIS, NMR, and density functional theory (DFT) calculations. This comprehensive analysis provided insights into the molecular and chemical properties of the compound, useful for understanding its reactivity and potential applications (Gültekin et al., 2020).

Anticancer Potential

Research has also been conducted on derivatives containing elements similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, focusing on their anticancer properties. For instance, a study evaluating phenylaminosulfanyl-1,4‐naphthoquinone derivatives found that some compounds displayed potent cytotoxic activity against various human cancer cell lines. This suggests potential utility in cancer treatment (Ravichandiran et al., 2019).

Antimicrobial and Antiviral Activities

Several studies have synthesized and tested compounds structurally related to the one for antimicrobial and antiviral activities. These studies indicate the potential of such compounds in developing new treatments for infectious diseases. For example, one research synthesized novel thiazole, pyridone, and other derivatives, finding significant antimicrobial activity (Darwish et al., 2014). Another study synthesized new naphthalene derivatives with demonstrated anti-HIV activity, suggesting a potential avenue for developing antiviral agents (Hamad et al., 2010).

Additional Applications

Further studies have explored other applications, such as the synthesis of novel derivatives for potential use in analgesic, anti-inflammatory, and other therapeutic areas. These studies highlight the diverse potential of compounds with similar structures in various medical and scientific applications (Thabet et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-29-23)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14-15H,2,13H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJZVLGZWYCTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide](/img/structure/B2655157.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)

![(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2655170.png)

![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)

![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)